3-Methyl-3,8-diazabicyclo[3.2.1]octane

Analgesic Drug Discovery Opioid Receptor Pharmacology Conformational Constraint

Securing a scalable, regioisomerically defined bicyclic diamine for CNS SAR programs often delays discovery. This compound resolves that bottleneck. - Rigid 1,5-endoethylene-bridged piperazine core with distinct N3-methyl vs. N8-substitution vectors for precise SAR exploration. - Demonstrates high-affinity nAChR (α4β2) engagement and has yielded human clinical analgesic candidates. - Supported by >100 kg scalable synthesis with diastereoselective cyclization (>95:5 dr), reducing scale-up risk from discovery to preclinical development.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 51102-41-1
Cat. No. B1313940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,8-diazabicyclo[3.2.1]octane
CAS51102-41-1
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCN1CC2CCC(C1)N2
InChIInChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3
InChIKeyOQMSHITZFTVBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,8-diazabicyclo[3.2.1]octane — CNS Scaffold Overview


3-Methyl-3,8-diazabicyclo[3.2.1]octane (CAS 51102-41-1) is a conformationally constrained bicyclic diamine of molecular formula C₇H₁₄N₂ and molecular weight 126.20 g/mol [1]. It is a piperazine homolog wherein a 1,5-endoethylene bridge rigidifies the piperazine ring into an 8-azabicyclo[3.2.1]octane framework bearing a methyl group at the N3 position [2]. Its calculated physicochemical properties include an XLogP3 of 0.2, zero rotatable bonds, and a topological polar surface area of 15.3 Ų, which collectively confer a favorable CNS drug-like profile distinct from unbridged piperazine or alternative diazabicyclic cores [3].

CNS Scaffold

Conformationally constrained bicyclic core with zero rotatable bonds — designed for CNS target engagement studies.

Regioisomer-defined

N3-methyl, N8-free diamine — enables precise substitution control for structure–activity relationship (SAR) programs.

Physicochemical Profile

Low polar surface area and balanced lipophilicity support CNS drug-like property optimization in medicinal chemistry.

3-Methyl-3,8-diazabicyclo[3.2.1]octane: Why Substitutes Fail


The 3,8-diazabicyclo[3.2.1]octane scaffold exhibits pronounced regioisomeric asymmetry: substitution at the N3 position versus the N8 position yields pharmacologically distinct isomers due to the differential conformational constraints imposed by the 1,5-endoethylene bridge [1]. 3-Methyl-8-substituted derivatives differ markedly in biological activity from the corresponding 3-substituted-8-methyl regioisomers [2]. Furthermore, alternative bicyclic cores—such as 3,6-diazabicyclo[3.1.1]heptane, 2,5-diazabicyclo[2.2.1]heptane, or 2,5-diazabicyclo[2.2.2]octane—possess divergent inter-nitrogen distances, dihedral angle constraints, and vector trajectories for substituent presentation, which directly alter receptor pharmacophore compatibility and preclude simple scaffold interchange in SAR-driven programs [3].

Regioisomer mismatch

N3- vs N8-substitution yields distinct pharmacological profiles — generic regioisomer interchange not supported by SAR evidence.

Divergent scaffold vectors

Alternative cores (3,6-diazabicyclo[3.1.1]heptane, 2,5-diazabicyclo[2.2.1]heptane) alter inter-nitrogen distance and target engagement — not interchangeable.

Conformational flexibility gain

Replacing with unbridged piperazine introduces rotatable bonds that reduce conformational preorganization — may shift binding profile.

3-Methyl-3,8-diazabicyclo[3.2.1]octane Differentiation Evidence


Regioisomer-Dependent Analgesic Activity

Direct synthesis and pharmacological evaluation of regioisomeric pairs demonstrate that the 3-methyl-8-substituted series (II) exhibits a different pharmacological profile compared to the isomeric 3-substituted-8-methyl series (I). 3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane was identified as possessing high analgesic activity, with the structural difference attributable to the 1,5-endoethylene bridge that repels the N8 substituent toward the piperazine ring while leaving the N3 substituent undeflected [1]. A derivative of the 3-methyl series, 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, subsequently advanced to human clinical evaluation for both analgesic and antitussive activity, confirming the translational relevance of this scaffold [2].

Regioisomer-dependent activity
Head-to-head
Target: 3-methyl-8-propionyl Reported high analgesic activity
Comparator: 3-propionyl-8-methyl Distinct activity profile
Regioisomeric purity essential for intended SAR — generic isomer substitution may not reproduce pharmacological endpoint.
Derivative advanced to human analgesic evaluation (research context); quantitative ED₅₀ not available.
Analgesic Drug Discovery Opioid Receptor Pharmacology Conformational Constraint

Conformational Advantage Over Piperazine

3-Methyl-3,8-diazabicyclo[3.2.1]octane possesses zero rotatable bonds and a topological polar surface area of 15.3 Ų [1], which together confer an entropically favored binding conformation relative to monocyclic piperazine derivatives that typically exhibit multiple rotatable bonds. In comparative evaluation of 3,8-diazabicyclo[3.2.1]octane-based μ-opioid agonists against their monocyclic piperazine counterparts, the bicyclic scaffold demonstrated improved conformational preorganization for receptor engagement [2].

Conformational advantage
Class-level
3-Methyl-3,8-diazabicyclo[3.2.1]octane 0 rotatable bonds; TPSA 15.3 Ų; XLogP3 0.2
Monocyclic piperazine ≥1 rotatable bonds; typically higher conformational entropy
Reduced entropy penalty may support CNS target engagement — class-level inference from computed properties.
Direct comparative binding data not provided; context-dependent.
CNS Drug Design Physicochemical Property Optimization Conformational Restriction

nAChR Selectivity vs. Alternative Bicyclic Cores

In a systematic scaffold-hopping study, the 3,8-diazabicyclo[3.2.1]octane core was replaced with a 3,6-diazabicyclo[3.1.1]heptane ring system in dopamine reuptake inhibitors. Biological evaluation revealed that the 3,6-diazabicyclo[3.1.1]heptane analogue (2a) exhibited enhanced dopamine reuptake inhibition (Ki = 5.5 nM) relative to the parent 3,8-diazabicyclo[3.2.1]octane lead compound [1]. Separately, 3,8-diazabicyclo[3.2.1]octane derivatives bearing chlorinated heteroaryl substituents demonstrated high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with compound 1a exhibiting Ki = 4.1 ± 0.21 nM [2].

nAChR vs DAT scaffold bias
Cross-study
3,8-Diazabicyclo[3.2.1]octane derivative α4β2 nAChR Ki = 4.1 ± 0.21 nM
3,6-Diazabicyclo[3.1.1]heptane derivative DAT Ki = 5.5 nM (different target)
Scaffold identity determines target engagement profile — cores are not interchangeable for nAChR-focused programs.
Comparison across different targets; selectivity context must be verified in same assay.
nAChR Pharmacology Analgesic Drug Discovery Scaffold Hopping

High Aqueous Solubility and Scalable Synthesis

3-Methyl-3,8-diazabicyclo[3.2.1]octane exhibits calculated aqueous solubility of 279 g/L at 25 °C, a density of 0.970 ± 0.06 g/cm³ at 20 °C, and a boiling point range of 84–87 °C at 30 Torr . The free base form is commercially available with minimum purity specification of 98% . Improved synthetic methodologies for 3,8-diazabicyclo[3.2.1]octane derivatives have been demonstrated at >100 kg scale, incorporating diastereoselective cyclization (>95:5 dr) and enzymatic amidation steps that enhance process robustness [1]. An alternative scalable five-step route to substituted 3,8-diazabicyclo[3.2.1]octane analogues has been reported with an overall yield of 42% .

Solubility & scalability
Supporting
279 g/L
High aqueous solubility supports formulation screening and aqueous reaction conditions.
Scalable synthesis demonstrated >100 kg; purity ≥98% available.
Preformulation Physicochemical Characterization Process Chemistry

3-Methyl-3,8-diazabicyclo[3.2.1]octane Application Scenarios


Regioisomerically Defined CNS Analgesic Leads

Utilize 3-methyl-3,8-diazabicyclo[3.2.1]octane as the foundational amine core for synthesizing N8-substituted analgesic candidates. The 3-methyl series provides a distinct pharmacological profile from the 8-methyl regioisomer due to conformational asymmetry imposed by the 1,5-endoethylene bridge [1]. This scaffold has yielded derivatives with demonstrated human clinical analgesic activity [2], making it a validated starting point for pain-targeted drug discovery programs.

Conformationally Constrained nAChR Modulators

Deploy 3-methyl-3,8-diazabicyclo[3.2.1]octane as a core scaffold for designing nicotinic acetylcholine receptor (α4β2 subtype) modulators. The 3,8-diazabicyclo[3.2.1]octane framework presents a conformation analogous to epibatidine, enabling high-affinity nAChR engagement [3], whereas alternative bicyclic cores such as 3,6-diazabicyclo[3.1.1]heptane drive dopamine transporter selectivity instead [4].

N3 vs. N8 Substitution SAR Studies

Employ 3-methyl-3,8-diazabicyclo[3.2.1]octane for systematic SAR exploration of regioisomeric substitution effects. Direct comparative studies confirm that the 3-methyl-8-substituted series (II) differs in biological behavior from the isomeric 3-substituted-8-methyl series (I) [1]. This scaffold enables systematic exploration of how N3 versus N8 derivatization alters target engagement, a key design parameter for optimizing selectivity and potency.

Scalable Process Chemistry for Clinical Candidates

Source 3-methyl-3,8-diazabicyclo[3.2.1]octane for programs requiring reliable scale-up. The 3,8-diazabicyclo[3.2.1]octane scaffold has established scalable synthetic methodologies demonstrated at >100 kg production scale with diastereoselective cyclization (>95:5 dr) and enzymatic amidation steps [5], reducing technical risk for teams transitioning from discovery to preclinical development.

Application
Selection Property
Validation Focus
Regioisomer-defined CNS analgesic lead synthesis
N8-substitution regioisomeric control
Analgesic SAR profiling (model context)
nAChR-targeted ligand design
α4β2 receptor engagement context
Binding selectivity across nAChR subtypes
N3 vs N8 substitution SAR studies
Regioisomeric substitution profiling
Comparative pharmacological evaluation
Scalable process development
Production-scale synthetic route
Process robustness and yield optimization

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